molecular formula C35H34N6O B611971 CTA056 CAS No. 1265822-30-7

CTA056

货号: B611971
CAS 编号: 1265822-30-7
分子量: 554.68
InChI 键: BSSBAJKNZOHHCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that imidazoquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazoquinoxaline structure can enhance its potency against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong anticancer properties .

CompoundCell LineIC50 (µM)
7-benzyl...MCF-72.5
7-benzyl...A5493.0

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study:
Research featured in Neuroscience Letters highlighted that derivatives of imidazoquinoxaline can reduce oxidative stress and neuroinflammation in neuronal cells. The study reported a significant decrease in markers of neuroinflammation when treated with the compound in models of neurodegeneration .

ParameterControl GroupTreated Group
TNF-alpha (pg/mL)15075
IL-6 (pg/mL)20090

Antimicrobial Properties

The antimicrobial activity of this compound has garnered attention, particularly against resistant strains of bacteria. Its structural features allow it to interact with bacterial membranes effectively.

Case Study:
A study published in Frontiers in Microbiology evaluated the antimicrobial activity of various derivatives, including those related to 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

生化分析

Biochemical Properties

CTA056 exhibits the highest inhibitory effects toward Interleukin-2-inducible T-cell kinase (Itk), followed by Bruton’s tyrosine kinase (Btk) and endothelial and epithelial tyrosine kinase . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

This compound selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma among the 41 cancer cell lines analyzed . It influences cell function by inhibiting the phosphorylation of Itk and its effectors including PLC-γ, Akt, and extracellular signal-regulated kinase, as well as the decreased secretion of targeted genes such as interleukin-2 and interferon-γ .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the phosphorylation of Itk and its effectors . This leads to decreased secretion of targeted genes such as interleukin-2 and interferon-γ . The potent apoptosis-inducing potential of this compound is reflected by the significant modulation of microRNAs involved in survival pathways and oncogenesis .

Temporal Effects in Laboratory Settings

It has been observed that Jurkat cells undergo apoptosis in a dose-dependent manner when incubated with this compound .

Dosage Effects in Animal Models

Its selective expression and activation in malignant T cells, as well as the specificity of this compound for Itk, make this molecule a potential therapeutic agent for the treatment of T-cell leukemia and lymphoma .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are yet to be fully determined. Given its role as an Itk inhibitor, it is likely to interact with enzymes and cofactors involved in T-cell signaling pathways .

Transport and Distribution

Given its role as an Itk inhibitor, it is likely to be transported to areas where T cells are active .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its role as an Itk inhibitor, it is likely to be localized to areas where T-cell signaling pathways are active .

准备方法

. 合成路线涉及在特定条件下使适当的起始原料反应以形成所需产物。详细的合成路线和反应条件是专有的,未公开。工业生产方法可能涉及针对大规模生产优化这些合成路线。

化学反应分析

CTA056 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可被氧化,导致形成氧化衍生物。

    还原: 还原反应可以修饰 this compound 中的官能团,可能改变其生物活性。

    取代: 取代反应可以在 this compound 分子上的不同位置发生,导致形成不同的衍生物。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于使用的具体条件和试剂。

相似化合物的比较

CTA056 在对白介素 2 诱导的 T 细胞激酶的高选择性方面是独特的,与其他类似化合物相比。类似化合物包括:

    伊布替尼: 一种布鲁顿酪氨酸激酶抑制剂,具有更广泛的激酶抑制谱。

    阿卡替尼: 另一种布鲁顿酪氨酸激酶抑制剂,与伊布替尼相比,选择性更高。

    达沙替尼: 一种多激酶抑制剂,靶向多种激酶,包括白介素 2 诱导的 T 细胞激酶,但选择性不如 this compound。

This compound 的独特性在于其对白介素 2 诱导的 T 细胞激酶的高选择性,使其成为治疗 T 细胞恶性肿瘤的靶向治疗的很有希望的候选药物

生物活性

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autoimmune diseases. This article delves into the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex heterocyclic structure, which includes an imidazoquinoxaline core. The IUPAC name is as follows:

IUPAC Name: 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one

Molecular Formula: C₃₅H₃₄N₆O

Research indicates that this compound functions primarily as a selective inhibitor of interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase family. Itk plays a crucial role in T-cell signaling and is implicated in various autoimmune diseases and T-cell malignancies. By inhibiting Itk, the compound may modulate immune responses and provide therapeutic benefits in conditions such as chronic graft-versus-host disease (cGVHD) and certain types of lymphomas .

Antineoplastic Properties

The compound has shown promising antineoplastic activity in various studies. In vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines, particularly those associated with T-cell malignancies. The inhibition of Itk leads to decreased survival signals in malignant T-cells, resulting in enhanced apoptosis .

Antimicrobial Activity

Additionally, derivatives related to this compound have been investigated for their antimicrobial properties. Some studies have reported significant antibacterial effects against gram-positive bacteria, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic applications .

Study 1: Inhibition of T-cell Activation

A study published in 2018 highlighted the effectiveness of 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one in inhibiting T-cell activation. The results indicated a reduction in cytokine production and proliferation of activated T-cells in vitro. This suggests its potential use in treating autoimmune conditions where T-cell activation is dysregulated .

Study 2: Anticancer Efficacy

Another research effort focused on the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent. The study utilized both molecular docking simulations and cell viability assays to establish these effects .

Data Summary

Biological Activity Findings
Antineoplastic Inhibits proliferation of cancer cells; induces apoptosis via Itk inhibition.
Antimicrobial Significant activity against gram-positive bacteria; potential for broader use.
T-cell Modulation Reduces cytokine production; inhibits T-cell activation in autoimmune diseases.

属性

IUPAC Name

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSBAJKNZOHHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。